3-Bromo-6-fluoropyridin-2-amine
Overview
Description
3-Bromo-6-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 6 are replaced by bromine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 6-fluoropyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts, along with arylboronic acids, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Bromo-6-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, its derivatives may inhibit or activate certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-bromopyridine
- 3-Bromo-2-nitropyridine
- 2,6-Difluoropyridine
Uniqueness
3-Bromo-6-fluoropyridin-2-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
3-bromo-6-fluoropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBLSNSKEMYEQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704626 | |
Record name | 3-Bromo-6-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232431-41-2 | |
Record name | 3-Bromo-6-fluoro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232431-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-6-fluoropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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